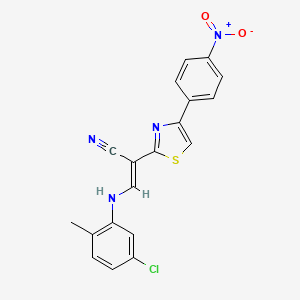

(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(5-chloro-2-methylanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN4O2S/c1-12-2-5-15(20)8-17(12)22-10-14(9-21)19-23-18(11-27-19)13-3-6-16(7-4-13)24(25)26/h2-8,10-11,22H,1H3/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYCELJHOMOYIT-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)Cl)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Thiazole derivatives are known for their role in inhibiting key enzymes involved in cancer cell proliferation and microbial resistance. The presence of nitrophenyl and chloro groups enhances its lipophilicity, facilitating better cellular uptake.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of thiazole derivatives similar to this compound. For instance, a study evaluated the anticancer activity of related compounds and reported:

- Cell Lines Tested : MOLT-4 (leukemia), SW-620 (colon cancer), SK-MEL-5 (melanoma), AGS (gastric cancer), MCF-7 (breast cancer).

- Mean GI50 Values : Ranged from 1.57 to 13.3 μM, indicating potent cytotoxicity against various cancer cell lines with low toxicity towards normal human lymphocytes .

Table 1: Anticancer Activity Profile

| Cell Line | GI50 (μM) | Sensitivity Profile |

|---|---|---|

| MOLT-4 | 1.57 | High |

| SW-620 | 5.00 | Moderate |

| SK-MEL-5 | 7.20 | High |

| AGS | 10.00 | Moderate |

| MCF-7 | 13.30 | Low |

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits antimicrobial activity against various pathogens. A study on thiazole derivatives found that compounds with similar structures showed:

- Minimum Inhibitory Concentration (MIC) : Ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.

- Mechanism : The compounds inhibited biofilm formation and exhibited bactericidal activity .

Table 2: Antimicrobial Activity

| Pathogen | MIC (μg/mL) | Bactericidal Activity |

|---|---|---|

| Staphylococcus aureus | 0.22 | Yes |

| Staphylococcus epidermidis | 0.25 | Yes |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of specific functional groups significantly influences the biological activity of thiazole compounds:

- Chloro Group : Enhances lipophilicity and cellular uptake.

- Nitrophenyl Substituent : Contributes to increased cytotoxicity against cancer cells.

- Thiazole Ring : Essential for anticancer and antimicrobial activities.

Case Studies

-

Case Study on Anticancer Efficacy :

- A series of thiazole derivatives were synthesized and tested for their anticancer efficacy against multiple cell lines.

- Results indicated that modifications at the phenyl ring significantly altered the potency, with specific substitutions leading to enhanced activity against resistant cancer types .

- Case Study on Antimicrobial Resistance :

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that thiazole derivatives, including compounds similar to (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile, exhibit significant anticancer activity. For instance, thiazole-integrated pyridine derivatives have shown promising results against various cancer cell lines such as PC3, MCF-7, HepG2, and Hep-2. One particular thiazole-pyridine hybrid demonstrated an IC50 value of 5.71 μM against breast cancer cells, outperforming the standard drug 5-fluorouracil (IC50 6.14 μM) .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Research on benzothiazolyl-pyridine hybrids revealed their efficacy against viruses like H5N1 and SARS-CoV-2. These findings suggest that the thiazole moiety may enhance the compound's ability to inhibit viral replication, making it a candidate for further antiviral development .

Immunomodulatory Effects

The compound has potential applications as an immunomodulator. Research indicates that certain thiazole derivatives can modulate immune responses, which could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy. The specific mechanisms of action are still under investigation but are believed to involve the modulation of cytokine production and immune cell activation .

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated a series of thiazole derivatives for their anticancer properties using MTT assays against human cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting their potential as novel anticancer agents .

Case Study 2: Antiviral Screening

In another study focusing on antiviral properties, several thiazole-based compounds were screened against SARS-CoV-2 using plaque reduction assays. Compounds with structural similarities to this compound showed promising inhibition rates, warranting further investigation into their mechanisms of action and potential for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.